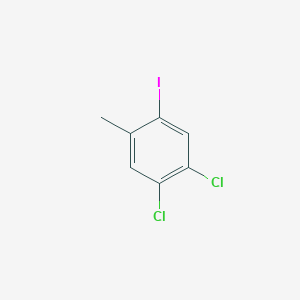

4,5-Dichloro-2-iodotoluene

Descripción general

Descripción

“4,5-Dichloro-2-iodotoluene” is a chemical compound used in scientific research. It possesses unique properties that make it valuable for various applications, including organic synthesis and pharmaceutical development. The molecular formula of this compound is C7H5Cl2I .

Molecular Structure Analysis

The molecular structure of “4,5-Dichloro-2-iodotoluene” is based on the molecular formula C7H5Cl2I . Unfortunately, the specific structure details are not available in the search results.

Aplicaciones Científicas De Investigación

α-Carbonyl Dihalogenation

A significant application of dihaloiodoarenes, closely related to 4,5-Dichloro-2-iodotoluene, is in the α-carbonyl dihalogenation reaction. Treating diazoacetate derivatives with either iodobenzene dichloride or iodotoluene difluoride leads to gem-dichlorination or gem-difluorination products, respectively. This reaction is catalyzed by Lewis acid or Lewis base activation of the aryl-λ(3)-iodane species, proceeding rapidly and chemoselectively to yield the desired gem-difunctionalized products in good to excellent yield (Tao, Tran, & Murphy, 2013).

Iodofluorination of Alkenes and Alkynes

Another research application involves the iodofluorination of alkenes and alkynes promoted by iodine and 4-iodotoluene difluoride. This process generates in situ the 'IF' couple that adds in a Markovnikov fashion and with prevalent anti-stereoselectivity to various alkenes and alkynes (Conte, Panunzi, & Tingoli, 2006).

Catalytic Dichlorination

A novel approach to synthesizing chlorinated natural products involves a catalyst that adds a pair of chlorine atoms to an alkene using only a chloride salt as its halogen source, bypassing the need for chlorine gas. This catalytic variant employs 4-iodotoluene to generate 4-iodotoluene dichloride, avoiding the use of Cl2 altogether (Peplow, 2019).

Oxygen Functionalizations of β-Dicarbonyl Compounds

p-Iodotoluene difluoride has been found to be a general reagent for the effective introduction of various oxygen-containing functionalities at the α-position of β-dicarbonyl compounds. These transformations can be readily realized under mild conditions, highlighting the versatility of iodotoluene derivatives in synthetic chemistry (Yu, Tian, & Zhang, 2010).

Photodissociation Dynamics

Research into the photodissociation dynamics of 2-iodotoluene following excitation at 266 nm has provided insights into the behavior of such compounds under specific light conditions, offering potential applications in photochemistry and materials science (Liu et al., 2016).

Propiedades

IUPAC Name |

1,2-dichloro-4-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2I/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUQZAJTVSHBQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-iodotoluene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1461080.png)

![2-Benzyl-2,7-diazaspiro[4.4]nonane-1,3-dione hydrochloride](/img/structure/B1461089.png)

![2-[2-(Cyclopentylamino)acetamido]pent-4-enoic acid hydrochloride](/img/structure/B1461090.png)